![molecular formula C15H17NO3 B5676711 1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine](/img/structure/B5676711.png)
1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine is a complex organic compound that features a unique structure combining a benzo[e][1,3]dioxepin ring and a furan ring
Preparation Methods
The synthesis of 1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine involves multiple steps. One common method starts with the preparation of the benzo[e][1,3]dioxepin ring, which can be synthesized through the reaction of catechol with epichlorohydrin under basic conditions. The furan-2-ylmethylamine is then introduced through a nucleophilic substitution reaction. The final product is obtained after purification through techniques such as column chromatography .
Chemical Reactions Analysis
1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: It is explored for its potential use in the development of novel polymers and materials with unique electronic properties.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine can be compared with similar compounds such as:
3-Methyl-1,5-dihydrobenzo[e][1,3]dioxepin-3-yl methacrylate: This compound shares the benzo[e][1,3]dioxepin ring but differs in its functional groups, leading to different chemical properties and applications.
(1,5-Dihydrobenzo[e][1,3]dioxepin-7-yl)hydrazine hydrochloride:
Properties
IUPAC Name |
1-(1,5-dihydro-2,4-benzodioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-5-13-11-19-15(18-10-12(13)4-1)9-16-8-14-6-3-7-17-14/h1-7,15-16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWYUNAKVHMCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2COC(O1)CNCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
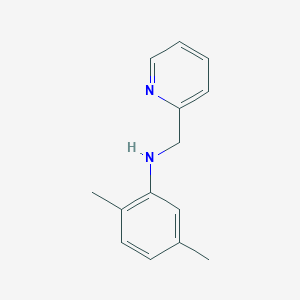
![(3S,4S)-4-morpholin-4-yl-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-ol](/img/structure/B5676632.png)
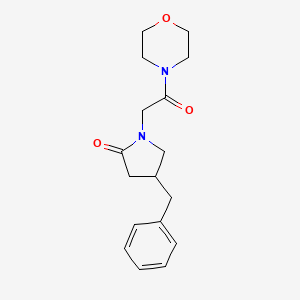
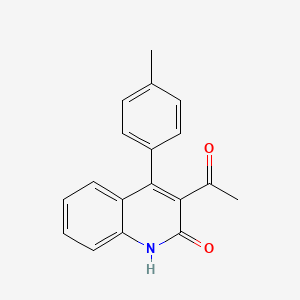
![2-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]chromen-4-one](/img/structure/B5676644.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5676659.png)
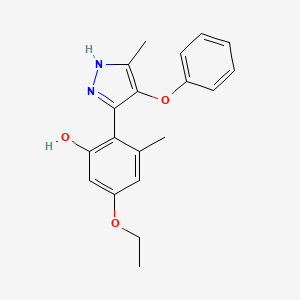
![1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-phenoxybutan-1-one](/img/structure/B5676665.png)
![2-methyl-6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B5676669.png)
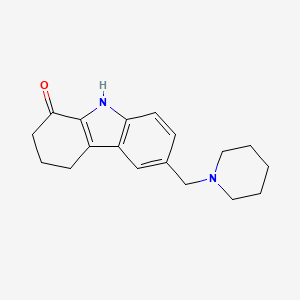
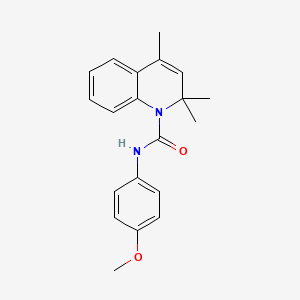
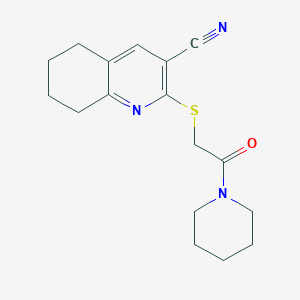
![2-(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethylethanamine](/img/structure/B5676705.png)
![1-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5676710.png)
